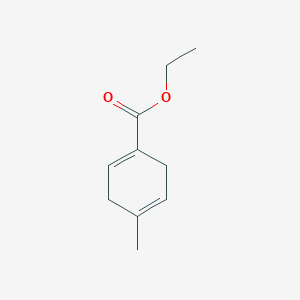
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione, also known as thalidomide, is a synthetic drug that was initially developed as a sedative and anti-nausea medication in the late 1950s. However, it was later discovered that thalidomide had severe teratogenic effects, causing birth defects in thousands of children whose mothers had taken the drug during pregnancy.
Despite its tragic history, thalidomide has since been found to have a range of medical applications, particularly in the treatment of certain cancers and inflammatory disorders.
作用机制
The exact mechanism of (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione's action is not fully understood, but it is thought to involve the inhibition of TNF-α production and the modulation of immune system activity. Thalidomide has also been shown to bind to a protein called cereblon, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Thalidomide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, anti-angiogenic, and anti-tumor properties. It has been used to treat a variety of conditions, including multiple myeloma, leprosy, and inflammatory bowel disease.
实验室实验的优点和局限性
Thalidomide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-understood mechanism of action. However, (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione also has several limitations. It is highly toxic and can cause birth defects, making it unsuitable for use in pregnant animals or humans. Thalidomide also has a short half-life, meaning that it must be administered frequently to maintain therapeutic levels.
未来方向
For (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione research include the development of more potent and less toxic analogs, the identification of new therapeutic targets, and the exploration of this compound's potential in combination with other drugs. Thalidomide research may also have implications for the treatment of other inflammatory and immune-related disorders.
合成方法
Thalidomide can be synthesized from phthalic anhydride and either ammonium acetate or urea. The reaction involves the formation of an intermediate compound, which is then cyclized to produce (5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione.
科学研究应用
Thalidomide has been extensively studied for its anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in the inflammatory response. Thalidomide also modulates the immune system by stimulating the production of T-cells and natural killer cells, which are important for fighting cancer and infections.
属性
IUPAC Name |
(5Z)-5-(2,2-dimethylpropylidene)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)4-5-6(11)10-7(12)9-5/h4H,1-3H3,(H2,9,10,11,12)/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYBKPAYLXDDCL-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C\1/C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

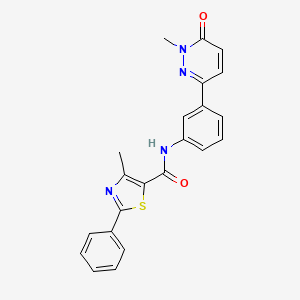
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)


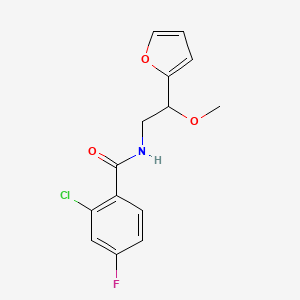
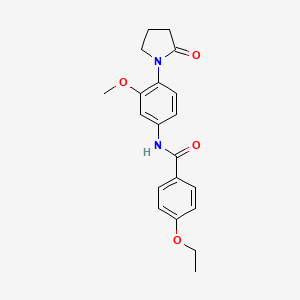
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

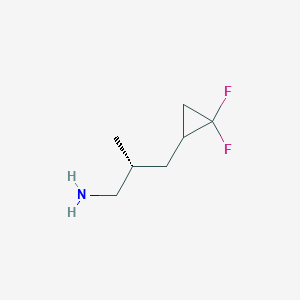
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)
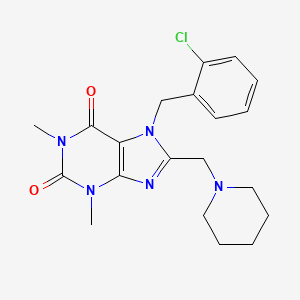
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)
